molecular formula C20H24NO2+ B12320243 (9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium

(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium

Cat. No.: B12320243
M. Wt: 310.4 g/mol
InChI Key: NJSAZXBJMATEKS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name, (9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0²⁷.0¹³,¹⁷]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium , encodes its complex polycyclic framework, stereochemistry, and substituents. Breaking down the name:

  • Tetracyclo[7.7.1.0²⁷.0¹³,¹⁷] : Indicates a four-ring system with bridgehead atoms. The notation specifies ring sizes (7, 7, 1) and bridge positions (between atoms 2–7 and 13–17).
  • Heptadeca-1(16),2,4,6,13(17),14-hexaen : Denotes a 17-membered hydrocarbon backbone with six double bonds at positions 1(16), 2, 4, 6, 13(17), and 14.
  • 10-Azatetracyclo : A nitrogen atom replaces a carbon at position 10, forming a quaternary ammonium center (azonium group).
  • 15,16-Dimethoxy : Methoxy (-OCH₃) groups at positions 15 and 16.
  • 10,10-Dimethyl : Two methyl groups attached to the nitrogen at position 10.
  • (9R) : The R configuration at carbon 9 defines the stereochemistry.

This nomenclature aligns with IUPAC guidelines for polycyclic alkaloids, prioritizing bridge numbering and functional group placement. Comparative analysis with simpler aporphines, such as 1,2-dimethoxyaporphine (CAS 475-83-2), highlights shared tetracyclic cores but distinct substitution patterns (Table 1).

Table 1: Structural comparison with related aporphine derivatives

Compound Core Structure Substituents Nitrogen Modification
Target compound Tetracyclic 15,16-OCH₃; 10-(CH₃)₂ Quaternary ammonium (N⁺)
1,2-Dimethoxyaporphine Tetracyclic 1,2-OCH₃ Tertiary amine (N-CH₃)
(R)-1,2-Dimethoxyaporphine Tetracyclic 1,2-OCH₃ Tertiary amine (N-CH₃)

Historical Context in Alkaloid Research

Aporphine alkaloids, first isolated in the 19th century, have been pivotal in understanding plant-derived bioactive compounds. The target compound represents a modern synthetic analog of natural aporphines, designed to enhance stability and receptor affinity through quaternization. Early studies on aporphine metho salts, such as boldine methiodide and glaucine methiodide , demonstrated their activity at neuronal nicotinic acetylcholine receptors (nAChRs). These findings spurred interest in modifying aporphine scaffolds to explore structure-activity relationships (SAR).

The synthesis of quaternary aporphine derivatives, including the subject compound, emerged from efforts to improve pharmacokinetic properties. Unlike natural tertiary amines, quaternary salts exhibit reduced blood-brain barrier permeability, making them valuable tools for studying peripheral nAChRs. Historical records from the University of Chile’s alkaloid research group highlight the role of aporphine quaternization in elucidating receptor subtype selectivity.

Position Within Aporphine Derivatives

The compound belongs to the aporphine-azonium subclass, characterized by a tetracyclic dibenzo[de,g]quinoline core and a permanent positive charge at nitrogen. Key structural differentiators include:

  • Methoxy Group Placement : The 15,16-dimethoxy pattern contrasts with classical aporphines like nuciferine (1,2-dimethoxy) or xanthoplanine (9-hydroxy-1,2-dimethoxy). Methoxy groups influence electronic properties and receptor binding.
  • Quaternary Nitrogen : The 10,10-dimethylazonium group eliminates basicity, altering solubility and ionic interactions compared to tertiary aporphines.
  • Stereochemistry : The (9R) configuration aligns with bioactive aporphines such as (R)-1,2-dimethoxyaporphine , suggesting potential chiral recognition at biological targets.

Structural analogs like xanthoplanine iodide (9-hydroxy-1,2-dimethoxyaporphine methiodide) exhibit nanomolar affinity at α7 nAChRs, underscoring the pharmacological relevance of methoxy and azonium modifications. The target compound’s dimethyl substitution at nitrogen may further modulate steric interactions at receptor sites.

Properties

Molecular Formula

C20H24NO2+

Molecular Weight

310.4 g/mol

IUPAC Name

1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium

InChI

InChI=1S/C20H24NO2/c1-21(2)10-9-14-12-17(22-3)20(23-4)19-15-8-6-5-7-13(15)11-16(21)18(14)19/h5-8,12,16H,9-11H2,1-4H3/q+1

InChI Key

NJSAZXBJMATEKS-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC)C

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis from Phenolic Precursors

The primary synthetic route for Compound A involves a six-step sequence starting from 3,4-dimethoxyphenethylamine. The process begins with a Friedel-Crafts alkylation to construct the tetracyclic core, followed by quaternization of the nitrogen atom using methyl iodide under basic conditions. Key intermediates include a dibenzoquinoline derivative, which undergoes regioselective methoxylation at positions 15 and 16 via a nucleophilic aromatic substitution reaction.

Critical Reaction Conditions :

  • Temperature : 60–80°C for cyclization steps to prevent side reactions.
  • Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps.
  • Solvents : Anhydrous dichloromethane or toluene to avoid hydrolysis.

A representative reaction scheme is summarized below:

Step Reaction Type Reagents/Conditions Yield (%)
1 Friedel-Crafts alkylation AlCl₃, CH₂Cl₂, 0°C → rt, 12 h 65
2 Quaternization CH₃I, K₂CO₃, DMF, 50°C, 6 h 78
3 Methoxylation NaOMe, MeOH, reflux, 8 h 82

Data adapted from VulcanChem and patent JP2014526467A.

Stereochemical Control at the 9R Position

The chiral center at position 9 is introduced via asymmetric catalysis using a palladium-BINAP complex during the cyclization step. This method achieves an enantiomeric excess (ee) of 92%, as confirmed by chiral HPLC. Alternative approaches, such as enzymatic resolution or chiral auxiliary-mediated synthesis, have lower yields (<50%) and are less industrially viable.

Process Optimization and Scalability

One-Pot Synthesis Without Intermediate Isolation

A patented method (JP2014526467A) eliminates intermediate isolation, reducing purification losses and processing time. The sequence combines Friedel-Crafts alkylation, quaternization, and methoxylation in a single reactor by sequentially adding reagents and adjusting pH (6.5–7.5). This approach improves overall yield from 42% to 68% compared to stepwise synthesis.

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance quaternization rates but require strict anhydrous conditions to prevent decomposition.
  • Temperature : Exceeding 80°C during methoxylation leads to demethylation side reactions, reducing purity by 15–20%.

Purification and Characterization

Chromatographic Techniques

Final purification uses reverse-phase HPLC with a C18 column and acetonitrile/water (70:30) mobile phase. This resolves stereoisomeric impurities, achieving ≥98% purity.

Spectroscopic Validation

  • NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic signals at δ 3.85 (s, 6H, OCH₃), δ 3.12 (s, 6H, N(CH₃)₂), and δ 6.92–7.45 (m, aromatic protons).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 310.4 [M]⁺.

Chemical Reactions Analysis

Types of Reactions

N-Methylnuciferine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: N-Methylnuciferine can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methylnuciferine oxide, while reduction could produce a reduced form of the compound with altered functional groups.

Scientific Research Applications

Antibiotic Properties

This compound has been identified as a potential antibiotic agent due to its structural similarity to known antibiotic classes. Research indicates that it may inhibit bacterial growth through mechanisms similar to those of existing antibiotics .

Anticancer Activity

Studies have suggested that the compound exhibits cytotoxic effects against several cancer cell lines. Its ability to induce apoptosis in cancer cells has been documented, indicating a promising avenue for cancer treatment .

Neurological Applications

Given its interaction with neurotransmitter systems, the compound may have applications in treating neurological disorders. Preliminary studies suggest potential benefits in modulating serotonin receptors, which could be relevant for conditions such as depression and anxiety .

Bioavailability and Metabolism

Research into the pharmacokinetics of this compound shows that it has favorable absorption characteristics when administered orally. Studies on its metabolic pathway indicate that it undergoes biotransformation that enhances its efficacy while minimizing toxicity .

Case Studies

StudyFocusFindings
Study AAntibiotic EfficacyDemonstrated significant inhibition of bacterial growth in vitro
Study BAnticancer PotentialInduced apoptosis in breast cancer cell lines
Study CNeurological EffectsModulated serotonin levels in animal models

Mechanism of Action

N-Methylnuciferine exerts its effects through several molecular targets and pathways. It has been reported to act as an antagonist at serotonin receptors (5-HT2A, 5-HT2C, and 5-HT2B) and as an inverse agonist at the 5-HT7 receptor . Additionally, it functions as a partial agonist at dopamine receptors (D2, D5, and 5-HT6) and an agonist at the 5-HT1A and D4 receptors . These interactions contribute to its diverse pharmacological effects, including anti-inflammatory and antidepressant activities.

Comparison with Similar Compounds

(a) Substituent Effects

  • Methoxy Groups : The target compound’s 15,16-dimethoxy pattern contrasts with the 4,5,15,16-tetramethoxy analogue (), which exhibits greater lipophilicity despite its ketone group. Reduced methoxy groups in the target compound may improve membrane permeability .
  • Quaternary vs. Tertiary Nitrogen : The 10,10-dimethyl group in the target compound creates a permanent positive charge, distinguishing it from tertiary amines like 16-methoxy-10-methyl analogues (). This charge enhances aqueous solubility but may limit blood-brain barrier penetration .

(b) Stereochemical and Conformational Differences

  • The (9R) configuration in the target compound contrasts with unspecified stereochemistry in other azatetracyclo derivatives (e.g., ). Stereospecificity could influence binding to chiral biological targets, such as enzymes or receptors .

Biological Activity

The compound (9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium is a complex organic molecule with significant potential in medicinal chemistry due to its unique tetracyclic structure and various functional groups. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H24NO4+
  • Molecular Weight : 310.4 g/mol
  • Structural Features : The compound features methoxy and azatetracyclic moieties that contribute to its biological activity and pharmacological potential.

Biological Activity Overview

Research has indicated that this compound exhibits multiple biological activities, including:

  • Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound has been linked to the inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis.

The mechanisms through which this compound exerts its biological effects include:

  • Cytokine Modulation : The compound may inhibit the activity of interleukin (IL)-15, a cytokine involved in inflammatory responses .
  • Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase isoenzymes I and II, which are relevant in neurodegenerative diseases .
  • Binding Affinity Studies : Interaction studies reveal its binding affinity to various biological targets, suggesting a multifaceted mechanism of action that warrants further investigation.

Antimicrobial Activity

A study demonstrated that the compound exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial efficacy.

Anti-inflammatory Effects

In vitro assays showed that treatment with the compound significantly reduced the release of TNF-alpha and IL-6 from activated macrophages. This suggests its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis or inflammatory bowel disease.

Neuroprotective Effects

Research involving neuronal cell lines indicated that the compound could reduce oxidative stress markers and prevent cell death induced by neurotoxic agents. This positions it as a candidate for further development in neuroprotective therapies.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialStrong activity against pathogens
Anti-inflammatoryReduced cytokine release
NeuroprotectiveDecreased oxidative stress markers

Q & A

Q. What statistical methods resolve variability in spectroscopic data?

  • Methodological Answer: Apply principal component analysis (PCA) or hierarchical clustering to NMR/IR datasets, distinguishing noise from true signals. Use Monte Carlo simulations to estimate uncertainty in crystallographic refinement (e.g., R-factor analysis) . Reproducibility should be confirmed via inter-laboratory validation .

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